REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:15]([NH:17][CH2:18][C:19]2[C:20](=[O:27])[NH:21][C:22]([CH3:26])=[CH:23][C:24]=2[CH3:25])=[O:16])[C:5]2[C:6]([CH3:14])=[CH:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.[CH3:28][N:29]1[CH2:34][CH2:33][N:32]([C:35]2[CH:40]=[CH:39][C:38](B3OC(C)(C)C(C)(C)O3)=[CH:37][N:36]=2)[CH2:31][CH2:30]1.C(=O)([O-])[O-].[Na+].[Na+]>CN(C=O)C.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:25][C:24]1[CH:23]=[C:22]([CH3:26])[NH:21][C:20](=[O:27])[C:19]=1[CH2:18][NH:17][C:15]([C:4]1[C:5]2[C:6]([CH3:14])=[CH:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=[C:2]([C:38]2[CH:37]=[N:36][C:35]([N:32]3[CH2:31][CH2:30][N:29]([CH3:28])[CH2:34][CH2:33]3)=[CH:40][CH:39]=2)[CH:3]=1)=[O:16] |f:2.3.4,^1:64,83|
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Name
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6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide
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Quantity
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2 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=2C(=CN(C2C1)C(C)C)C)C(=O)NCC=1C(NC(=CC1C)C)=O
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Name
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|
Quantity
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1.55 g
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Type
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reactant
|
Smiles
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CN1CCN(CC1)C1=NC=C(C=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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1.23 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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O
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Name
|
|
Quantity
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326 mg
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Type
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CUSTOM
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Details
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The reaction mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the contents were degassed with argon for 30 min
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Duration
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30 min
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Type
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CUSTOM
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Details
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the contents again degassed with argon for 10 min
|
Duration
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10 min
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Type
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TEMPERATURE
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Details
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at reflux for 3 h
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Duration
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3 h
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Type
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ADDITION
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Details
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The reaction mixture was diluted with water (100 mL)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
|
to afford the crude product (2.8 g)
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Type
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CUSTOM
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Details
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The crude compound was purified by column chromatography over silica gel (100-200 mesh, eluent: 0-10% MeOH: DCM)
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Type
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CUSTOM
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Details
|
the obtained product was further triturated with diethyl ether (100 mL)
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Name
|
|
Type
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product
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Smiles
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CC1=C(C(NC(=C1)C)=O)CNC(=O)C=1C=2C(=CN(C2C=C(C1)C=1C=NC(=CC1)N1CCN(CC1)C)C(C)C)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |